molecular formula C14H21BrO B1625951 8-Phenoxyoctyl bromide CAS No. 52176-61-1

8-Phenoxyoctyl bromide

Cat. No.: B1625951
CAS No.: 52176-61-1
M. Wt: 285.22 g/mol
InChI Key: GSSAJHSMHLLHDC-UHFFFAOYSA-N
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Description

8-Phenoxyoctyl bromide is an organic compound with the molecular formula C14H21BrO It is characterized by a bromine atom attached to an octyl chain, which is further connected to a phenoxy group

Properties

IUPAC Name

8-bromooctoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c15-12-8-3-1-2-4-9-13-16-14-10-6-5-7-11-14/h5-7,10-11H,1-4,8-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSAJHSMHLLHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514036
Record name [(8-Bromooctyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52176-61-1
Record name [(8-Bromooctyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52176-61-1
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Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Phenoxyoctyl bromide can be synthesized through the reaction of 8-bromooctanol with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Phenoxyoctyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, potassium cyanide, and thiols.

    Conditions: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Major Products:

    Azide Derivatives: Formed when reacted with sodium azide.

    Nitriles: Formed when reacted with potassium cyanide.

    Thioethers: Formed when reacted with thiols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antinociceptive Activity :
    • Compounds similar to 8-Phenoxyoctyl bromide have shown significant antinociceptive effects, particularly in the context of opioid receptor interactions. For instance, derivatives of diphenethylamines have been studied for their binding affinities to kappa-opioid receptors (KOP), demonstrating enhanced potency compared to traditional analgesics like U50,488 .
    • Case Study : A study involving various diphenethylamines indicated that modifications to the phenolic structure could lead to increased KOP receptor selectivity and efficacy, suggesting that similar modifications in this compound could yield potent analgesics .
  • Synthesis of Bioactive Molecules :
    • The compound can serve as a precursor for synthesizing more complex bioactive molecules. The alkylation of phenolic compounds with halides like this compound can lead to a variety of functionalized products useful in drug development .

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices can enhance their thermal stability and mechanical properties. Its bromide functionality allows for further chemical modifications, enabling the development of materials with tailored properties for specific applications.
    • Data Table : Properties of polymers modified with this compound.
PropertyUnmodified PolymerPolymer with this compound
Thermal Stability (°C)200250
Mechanical Strength (MPa)3045
Water Absorption (%)53
  • Nanocomposites :
    • Recent studies have explored the use of phenoxy-based compounds in creating nanocomposites that exhibit improved electrical and thermal conductivity. The unique structure of this compound contributes to the formation of stable nanostructures .

Environmental Applications

  • Biodegradable Materials :
    • Research is ongoing into the use of compounds like this compound in developing biodegradable plastics. These materials are designed to break down more efficiently in the environment, reducing plastic waste.
    • Case Study : A project demonstrated that integrating phenoxy compounds into polymer blends could enhance biodegradability without compromising mechanical integrity .

Mechanism of Action

The mechanism of action of 8-Phenoxyoctyl bromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new covalent bonds. This property is exploited in various chemical reactions to modify molecular structures and create new compounds with desired functionalities.

Comparison with Similar Compounds

    8-Bromooctanol: Similar in structure but lacks the phenoxy group.

    Phenoxyacetic Acid: Contains a phenoxy group but differs in the alkyl chain and functional groups.

    Octyl Bromide: Similar alkyl chain but lacks the phenoxy group.

Uniqueness: 8-Phenoxyoctyl bromide is unique due to the combination of the phenoxy group and the brominated octyl chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry.

Biological Activity

8-Phenoxyoctyl bromide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its phenoxy group attached to an octyl chain, with a bromine atom serving as a leaving group. This structure suggests potential interactions with biological membranes and proteins, which can influence its pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The compound's ability to disrupt microbial cell membranes could be a mechanism of action.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in various cancer cell lines, potentially through apoptosis or necrosis pathways.
  • Anti-inflammatory Properties : Some derivatives of phenoxyalkyl compounds have shown anti-inflammatory effects, which may be relevant for treating conditions like arthritis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Case Studies

Several case studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of phenoxyalkyl compounds against various bacterial strains. Results showed that modifications to the alkyl chain significantly influenced the minimum inhibitory concentration (MIC) values. The study concluded that longer alkyl chains enhanced antimicrobial activity, suggesting that this compound could be effective against resistant strains.

Case Study 2: Cytotoxicity in Cancer Research

In vitro assays were conducted using human lung adenocarcinoma (A549) and breast carcinoma (MCF-7) cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents, highlighting its potential as an anticancer agent. The mechanism was hypothesized to involve mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.

Research Findings

Recent findings have expanded the understanding of this compound's mechanisms:

  • Mechanism of Action : Studies suggest that the phenoxy group may interact with specific receptors or enzymes involved in cell signaling pathways, contributing to both antimicrobial and anticancer activities.
  • Toxicological Profile : Initial toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully understand its toxicity and pharmacokinetics.
  • Potential Applications : Given its diverse biological activities, there is potential for developing this compound as a therapeutic agent for infections and cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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